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Compound of Interest

Compound Name: Eganelisib

Cat. No.: B608121

This technical support center provides researchers, scientists, and drug development
professionals with essential information and guidance for experiments involving the
combination of eganelisib (a PI3K-y inhibitor) and nivolumab (a PD-1 inhibitor).

Frequently Asked Questions (FAQS)

Q1: What is the rationale for combining eganelisib and nivolumab?

Al: Eganelisib is a first-in-class, oral, selective inhibitor of phosphoinositide-3-kinase-gamma
(PI3K-y).[1][2] PI3K-y is crucial for the immunosuppressive function of tumor-associated
macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[2] By inhibiting PI3K-y,
eganelisib reprograms these myeloid cells from an immunosuppressive to an immune-
activating state, which enhances anti-tumor T-cell responses.[3][4] Nivolumab is a monoclonal
antibody that blocks the interaction between the PD-1 receptor on T-cells and its ligands (PD-
L1 and PD-L2) on tumor cells.[5][6] This blockade releases the "brake" on the anti-tumor
immune response.[5][7] The combination of eganelisib and nivolumab is hypothesized to have
a synergistic effect: eganelisib remodels the tumor microenvironment to be more favorable for
an anti-tumor immune response, while nivolumab directly enhances T-cell activity.[1][4]

Q2: What were the recommended Phase 2 doses (RP2D) for eganelisib in combination with
nivolumab?

A2: Based on the MARIO-1 Phase 1/1b trial, the recommended Phase 2 doses of eganelisib
for combination with PD-1/PD-L1 inhibitors were 30 mg and 40 mg once daily.[1] In the MARIO-
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275 Phase 2 trial, the initial dose of eganelisib was 40 mg, which was later reduced to 30 mg
to mitigate hepatic adverse events.[3][9]

Q3: What were the key efficacy findings from the MARIO-275 trial?

A3: The MARIO-275 trial, which evaluated eganelisib plus nivolumab versus nivolumab plus
placebo in patients with advanced urothelial carcinoma, demonstrated improved outcomes with
the combination therapy, particularly in patients with PD-L1 negative tumors.[10] The
combination showed a higher overall response rate (ORR), disease control rate (DCR), and a
38% reduction in the risk of death compared to nivolumab alone.[10]

Troubleshooting Guide
Issue 1: Higher than expected incidence of hepatic adverse events (e.g., elevated ALT/AST).

e Possible Cause: The 40 mg dose of eganelisib has been associated with a higher rate of
reversible liver enzyme elevations.[8][9] The MARIO-1 trial also identified increased ALT and
AST as common grade >3 toxicities.[1]

e Troubleshooting Steps:

o Dose Reduction: Consider reducing the eganelisib dose to 30 mg once daily, which was
shown to reduce the incidence of hepatic adverse events in the MARIO-275 trial.[8][9]

o Patient Monitoring: Implement rigorous monitoring of liver function tests (ALT, AST,
bilirubin) at baseline and regularly throughout the experimental period.

o Dose Interruption: For grade 3 or higher hepatic toxicities, consider temporary interruption
of eganelisib administration until resolution, as these events have been reported to be
generally reversible.[1]

Issue 2: Lack of significant anti-tumor response in preclinical models with high myeloid
infiltration.

o Possible Cause: While eganelisib targets myeloid cells, the complexity of the tumor
microenvironment may involve other resistance mechanisms.

e Troubleshooting Steps:
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o Confirm Target Engagement: Verify PI3K-y inhibition in your model system through

pharmacodynamic assays. Plasma concentrations of eganelisib should be maintained
above the EC90 for PI3K-y inhibition.[1]

o Characterize the Tumor Microenvironment: Analyze the immune cell infiltrate of your tumor

models. The efficacy of the combination may be dependent on the specific composition

and activation state of the myeloid and lymphoid cell populations.

o Evaluate Other Checkpoints: Investigate the expression of other immune checkpoint

molecules that could be contributing to immune evasion.

Quantitative Data Summary

Table 1: Efficacy of Eganelisib + Nivolumab vs. Placebo + Nivolumab in Advanced Urothelial

Carcinoma (MARIO-275 Trial)

Efficacy Endpoint

Eganelisib + Nivolumab

Placebo + Nivolumab

(n=33) (n=16)
Overall Population
Overall Response Rate (ORR)  30%][10] 25%][10]
Complete Response (CR) 12%][10] 69%6[10]
Disease Control Rate (DCR) 55%[10] 31%[10]

Median Overall Survival (OS)

15.4 months[10]

7.9 months[10]

1-Year OS Rate 59%[10] 32%[10]
PD-L1 Negative Population

Overall Response Rate (ORR)  26%][10] 14%][10]
Complete Response (CR) 9%[10] 0%[10]
Disease Control Rate (DCR) 57%][10] 14%][10]

Median Overall Survival (OS)

15.4 months[10]

7.9 months[10]

1-Year OS Rate

54%[10]

17%][10]
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Table 2: Common Adverse Events (All Grades) in the MARIO-275 Trial

Eganelisib + Nivolumab

Adverse Event (%) Placebo + Nivolumab (%)
Pyrexia 33%[8][10] 0%[8][10]

Decreased Appetite 30%[8][10] 19%][8][10]

Pruritus 24%][8][10] 6%[8][10]

Asthenia 21%][8][10] 31%[8][10]

Transaminase Elevation 21%[8][10] 69%[8][10]

Table 3: Grade =3 Adverse Events in the MARIO-275 Trial

Eganelisib + Nivolumab

Adverse Event (%) Placebo + Nivolumab (%)
(V]

Hepatotoxicity 15%[8] 0%][8]

Transaminase Elevation 12%]8] 6%[8]

Rash 9%(8] 0%]8]

Experimental Protocols

MARIO-275 Trial Methodology

o Study Design: A global, randomized, double-blind, placebo-controlled Phase 2 trial
(NCT03980041).[10]

» Patient Population: Patients with advanced or metastatic urothelial carcinoma who had
progressed after platinum-based chemotherapy.[10] Prior immune checkpoint inhibitor
therapy was not permitted.[10]

« Randomization: Patients were randomized in a 2:1 ratio to receive either eganelisib in
combination with nivolumab or placebo with nivolumab.[10]
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e Dosing Regimen:
o Nivolumab: 480 mg administered intravenously every 4 weeks.[11]

o Eganelisib/Placebo: Initially 40 mg orally once daily, later amended to 30 mg orally once
daily.[9][11]

e Primary Endpoint: Objective Response Rate (ORR) as per RECIST v1.1.[9][10]

« Stratification: Patients were stratified by baseline levels of circulating monocytic myeloid-
derived suppressor cells (NMDSCs).[9]

Visualizations
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Caption: Dual mechanism of action for Eganelisib and Nivolumab.
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Caption: Workflow for a combination dosage clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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